Dipotassium;methanesulfonate;2-methoxyphenol;hydrate
Description
Dipotassium methanesulfonate 2-methoxyphenol hydrate is a multifunctional compound combining a dipotassium methanesulfonate salt, 2-methoxyphenol (guaiacol), and water of hydration.
- Dipotassium methanesulfonate: A salt derived from methanesulfonic acid (CH₃SO₃H), where two potassium ions neutralize the sulfonate group. Methanesulfonate salts are known for high solubility and stability, often used in pharmaceuticals and organic synthesis .
- 2-Methoxyphenol: A phenolic compound abundant in lignin pyrolysis products, exhibiting antifungal and antioxidant properties .
- Hydrate: The presence of water molecules likely enhances solubility and stabilizes the crystalline structure .
This compound may function as a stabilized formulation for agricultural or pharmaceutical applications, leveraging the bioactivity of 2-methoxyphenol and the solubility of the dipotassium sulfonate salt.
Properties
CAS No. |
78247-49-1 |
|---|---|
Molecular Formula |
C16H24K2O11S2 |
Molecular Weight |
534.67 |
IUPAC Name |
dipotassium;methanesulfonate;2-methoxyphenol;hydrate |
InChI |
InChI=1S/2C7H8O2.2CH4O3S.2K.H2O/c2*1-9-7-5-3-2-4-6(7)8;2*1-5(2,3)4;;;/h2*2-5,8H,1H3;2*1H3,(H,2,3,4);;;1H2/q;;;;2*+1;/p-2 |
InChI Key |
QLTSYNOQMDBCIX-UHFFFAOYSA-L |
SMILES |
COC1=CC=CC=C1O.COC1=CC=CC=C1O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].O.[K+].[K+] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;methanesulfonate;2-methoxyphenol;hydrate typically involves the reaction of methanesulfonic acid with potassium hydroxide to form potassium methanesulfonate. This is followed by the addition of 2-methoxyphenol and water to achieve the final hydrated compound. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where methanesulfonic acid and potassium hydroxide are combined under controlled conditions. The addition of 2-methoxyphenol and water is carefully monitored to maintain the desired hydration level. The final product is then purified and dried to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group in 2-methoxyphenol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methanesulfonic acid derivatives, while reduction can produce various alcohols or ethers.
Scientific Research Applications
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug formulations and delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of dipotassium;methanesulfonate;2-methoxyphenol;hydrate involves its interaction with molecular targets and pathways in biological systems. The methanesulfonate group can act as a strong acid, facilitating various biochemical reactions. The 2-methoxyphenol moiety is known for its antioxidant properties, which can scavenge reactive oxygen species and protect cells from oxidative damage.
Comparison with Similar Compounds
Key Findings :
- Dipotassium salts generally exhibit high water solubility, making them suitable for biomedical and industrial uses.
- Methanesulfonate derivatives are preferred in drug formulations for enhanced bioavailability compared to phosphate or sulphonate analogs .
Methanesulfonate Salts vs. Other Sulfonates
Methanesulfonate (mesylate) salts are compared to related sulfonate derivatives:
Key Findings :
- Potassium salts offer higher solubility than calcium analogs but lower than sodium derivatives.
- Methanesulfonates are less hygroscopic than toluenesulfonates, improving shelf-life in humid conditions .
2-Methoxyphenol vs. Related Phenolic Compounds
2-Methoxyphenol is a key lignin-derived phenol with distinct properties:
Key Findings :
- 2-Methoxyphenol demonstrates superior antifungal potency compared to p-cresol but is less abundant than 2,6-dimethoxyphenol in pyrolysis liquids .
- Synergistic effects are observed in mixtures of 2-methoxyphenol and dimethoxyphenol, enhancing bioactivity in pesticide formulations .
Hydrate vs. Anhydrous Forms
Hydration impacts physicochemical properties:
| Property | Hydrate Form | Anhydrous Form | Reference |
|---|---|---|---|
| Melting Point (°C) | 80–100 (decomposition) | 120–150 | |
| Solubility in Water | High | Moderate | |
| Stability | Improved crystallinity | Prone to deliquescence |
Biological Activity
Dipotassium methanesulfonate 2-methoxyphenol hydrate is a compound that has garnered attention for its potential biological activities, particularly due to the presence of 2-methoxyphenol, a known phenolic compound. This article explores the biological activity of this compound, focusing on its antioxidant and antimicrobial properties, mechanisms of action, and relevant research findings.
Overview of Biological Properties
The compound exhibits significant antioxidant and antimicrobial activities. Research indicates that 2-methoxyphenol can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. Its role as an antioxidant is crucial in protecting cells from oxidative damage, which is implicated in various diseases.
2-Methoxyphenol acts primarily by donating electrons to free radicals, converting them into less harmful species. This process terminates the chain reactions initiated by oxidative stress. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging method, which measures the ability of a compound to neutralize free radicals.
Research Findings
- A study demonstrated that the antioxidant activity of 2-methoxyphenol correlates with its ability to inhibit oxidative stress markers in cellular models. The stoichiometric factor for radical scavenging was found to be approximately 2.8, indicating effective radical trapping capabilities .
- In cellular assays using RAW 264.7 macrophages, 2-methoxyphenol showed significant inhibition of lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) expression, suggesting anti-inflammatory properties alongside its antioxidant effects .
Antimicrobial Activity
The antimicrobial properties of dipotassium methanesulfonate 2-methoxyphenol hydrate are also noteworthy. Studies have indicated that phenolic compounds possess intrinsic antimicrobial activities against a variety of pathogens.
Case Studies
- Antimicrobial Efficacy : Research has shown that derivatives of 2-methoxyphenol exhibit considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were established through broth microdilution methods .
- Application in Dentistry : The compound's use in dental pulp sedation highlights its dual role as both an antimicrobial agent and a sedative, showcasing its versatility in clinical applications .
Biochemical Pathways
The biochemical pathways influenced by dipotassium methanesulfonate 2-methoxyphenol hydrate primarily involve:
- Oxidative Stress Reduction : By mitigating oxidative stress through radical scavenging.
- Inflammatory Response Modulation : By inhibiting COX-2 expression, it may reduce inflammation associated with various chronic diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
